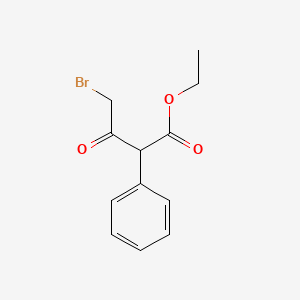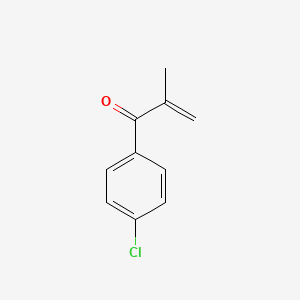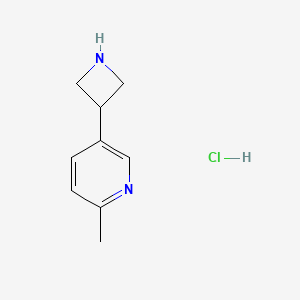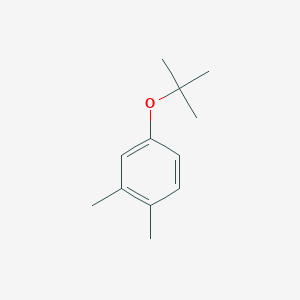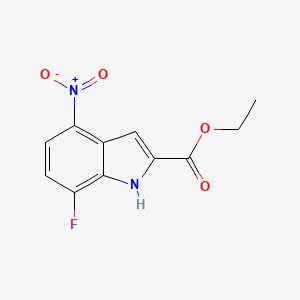
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the indole ring, along with an ethyl ester group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and nitro groups. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can produce a variety of substituted indole derivatives.
科学研究应用
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
相似化合物的比较
Similar Compounds
Ethyl 7-Fluoroindole-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-Nitroindole-2-carboxylate: Lacks the fluorine atom, affecting its chemical properties and biological activities.
Ethyl 7-Fluoro-4-aminoindole-2-carboxylate:
Uniqueness
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
属性
分子式 |
C11H9FN2O4 |
|---|---|
分子量 |
252.20 g/mol |
IUPAC 名称 |
ethyl 7-fluoro-4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-9(14(16)17)4-3-7(12)10(6)13-8/h3-5,13H,2H2,1H3 |
InChI 键 |
HVTKSLJADXODCS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


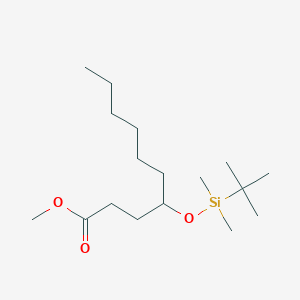
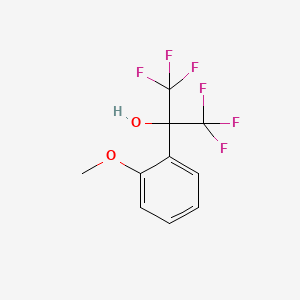
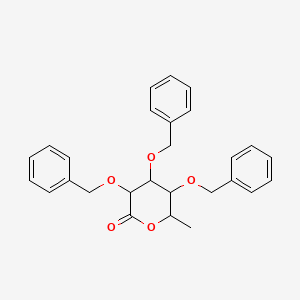
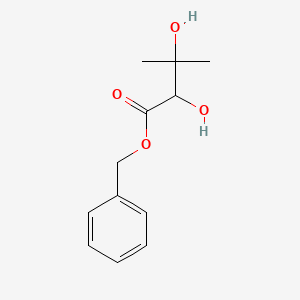


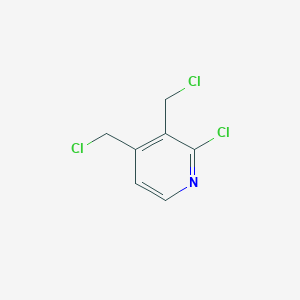
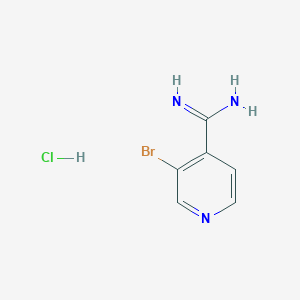
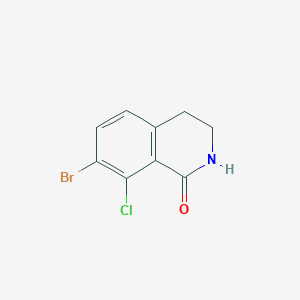
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
